molecular formula C12H9F3N2O3 B12856664 Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate

Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate

Cat. No.: B12856664
M. Wt: 286.21 g/mol
InChI Key: VBKBMBDIPRYJOP-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate is a heterocyclic compound known for its unique chemical structure and significant biological activities. This compound is part of the naphthyridine family, which is characterized by a fused ring system containing nitrogen atoms. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

Scientific Research Applications

Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerase and protein kinases, which are crucial for cell proliferation and survival. By binding to these targets, it can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the trifluoromethyl group enhances its ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
  • 7-Trifluoromethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester
  • 4-Hydroxy-7-(trifluoromethyl)quinoline

Uniqueness

Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate stands out due to its naphthyridine core, which provides additional sites for functionalization compared to quinoline derivatives. This structural feature allows for the development of more diverse and potent derivatives with enhanced biological activities .

Properties

Molecular Formula

C12H9F3N2O3

Molecular Weight

286.21 g/mol

IUPAC Name

ethyl 4-oxo-7-(trifluoromethyl)-1H-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C12H9F3N2O3/c1-2-20-11(19)7-5-16-10-6(9(7)18)3-4-8(17-10)12(13,14)15/h3-5H,2H2,1H3,(H,16,17,18)

InChI Key

VBKBMBDIPRYJOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=N2)C(F)(F)F

Origin of Product

United States

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